6-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further connected to a pyrimidine core. The compound’s unique structure makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1-(3-fluorobenzoyl)piperazine with appropriate reagents under controlled conditions.
Attachment of the Pyrimidine Core: The piperazine intermediate is then reacted with 2-methyl-4-chloropyrimidine in the presence of a base such as potassium carbonate to form the desired pyrimidine derivative.
Final Coupling Reaction: The final step involves coupling the pyrimidine derivative with 4-methylphenylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzoyl group.
Scientific Research Applications
6-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring its potential as a drug candidate.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile
- 1-(3-aminopropyl)-4-methylpiperazine
- 2-[4-(4-fluorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one
Uniqueness
6-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24FN5O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(3-fluorophenyl)-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H24FN5O/c1-16-6-8-20(9-7-16)27-21-15-22(26-17(2)25-21)28-10-12-29(13-11-28)23(30)18-4-3-5-19(24)14-18/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,27) |
InChI Key |
SNISTDHNDQQTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.